molecular formula C14H15ClN4OS B2895545 1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea CAS No. 1795417-25-2

1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea

Cat. No.: B2895545
CAS No.: 1795417-25-2
M. Wt: 322.81
InChI Key: CUYYJSRWXZNLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of a chlorophenyl group and a thiazolyl-pyrrolidinyl moiety suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Pyrrolidine Formation: The pyrrolidine ring can be formed via the cyclization of appropriate amines with dihaloalkanes.

    Urea Formation: The final step involves the reaction of the chlorophenyl isocyanate with the thiazolyl-pyrrolidinyl amine to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications as a pharmaceutical agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the thiazole and pyrrolidine rings suggests potential interactions with protein active sites or other biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiourea: Similar structure but with a thiourea group.

    1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]carbamate: Similar structure but with a carbamate group.

    1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]amide: Similar structure but with an amide group.

Uniqueness

The uniqueness of 1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c15-10-2-1-3-11(8-10)17-13(20)18-12-4-6-19(9-12)14-16-5-7-21-14/h1-3,5,7-8,12H,4,6,9H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYYJSRWXZNLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC(=CC=C2)Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.